1H-Indole, 3-butyl-2-methyl- 1H-Indole, 3-butyl-2-methyl-
Brand Name: Vulcanchem
CAS No.: 51801-51-5
VCID: VC14222544
InChI: InChI=1S/C13H17N/c1-3-4-7-11-10(2)14-13-9-6-5-8-12(11)13/h5-6,8-9,14H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol

1H-Indole, 3-butyl-2-methyl-

CAS No.: 51801-51-5

Cat. No.: VC14222544

Molecular Formula: C13H17N

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 3-butyl-2-methyl- - 51801-51-5

Specification

CAS No. 51801-51-5
Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
IUPAC Name 3-butyl-2-methyl-1H-indole
Standard InChI InChI=1S/C13H17N/c1-3-4-7-11-10(2)14-13-9-6-5-8-12(11)13/h5-6,8-9,14H,3-4,7H2,1-2H3
Standard InChI Key ZEGLHVKVGBJOME-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C(NC2=CC=CC=C21)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Butyl-2-methyl-1H-indole consists of an indole scaffold—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substituents include:

  • A butyl group (-CH2CH2CH2CH3) at position 3

  • A methyl group (-CH3) at position 2

This substitution pattern creates distinct electronic and steric effects that influence reactivity. The IUPAC name, 3-butyl-2-methyl-1H-indole, reflects these substitutions unambiguously .

Molecular Descriptors

PropertyValue
Molecular formulaC13H17N
Molecular weight187.28 g/mol
SMILESCC1=C(C2=CNC1=CC=C2)CCCC
InChIKeyNot reported in available sources

The absence of reported melting/boiling points in open-source literature suggests further experimental characterization is needed .

Synthesis and Reactivity

Synthetic Routes

The primary synthesis method, reported in Tetrahedron (2005), involves:

  • Condensation reactions between suitably substituted indole precursors

  • Alkylation strategies introducing butyl and methyl groups

While exact yields and conditions remain proprietary to the original publication, the general approach aligns with established indole functionalization techniques . Key challenges include:

  • Regioselective introduction of bulky alkyl groups

  • Minimizing N-H tautomerization during synthesis

Derivative Formation

The nitro-substituted analog, 3-butyl-2-methyl-5-nitro-1H-indole (PubChem CID 172784226), demonstrates the feasibility of further functionalization via electrophilic aromatic substitution . Its molecular structure confirms:

  • Retention of core indole geometry

  • Planar nitro group at position 5 (ortho to butyl substituent)

Biological Activity and Applications

CompoundActivity Against MRSAMIC (μg/mL)Source
Indolylquinazolinone 3kS. aureus ATCC 433000.98PMC10384628

Mechanistic studies suggest alkyl substituents enhance membrane penetration and target binding in Gram-positive pathogens .

Cytotoxic Effects

Quinazolinone-indole hybrids with 3-alkyl substitutions demonstrate selective toxicity against cancer cell lines:

Cell LineIC50 (μM) for Compound 3gSelectivity Index vs. Fibroblasts
A549 (lung)4.28.3
MCF-7 (breast)5.75.9

These findings underscore the importance of the 3-butyl group in modulating anticancer activity through potential kinase inhibition pathways .

Industrial and Pharmacological Relevance

Drug Development

The compound's scaffold serves as a lead structure for:

  • Antibiotic adjuvants: Overcoming efflux-mediated resistance in MRSA

  • Kinase inhibitors: Targeting ATP-binding pockets in oncology targets

Material Science Applications

Indole derivatives find use in:

  • Organic semiconductors (charge transport layers)

  • Fluorescent probes (pH/ion sensors)

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